Ethyl 3-bromo-2-oxohexanoate

Description

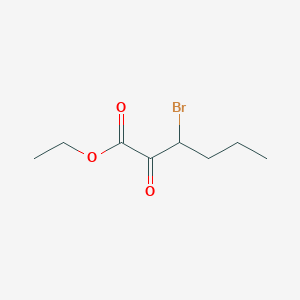

Ethyl 3-bromo-2-oxohexanoate (C₈H₁₃BrO₃) is a brominated ketoester characterized by a six-carbon backbone with a bromine atom at position 3 and a ketone group at position 2, esterified with an ethyl group. Its structural identifiers include the SMILES CCCC(C(=O)C(=O)OCC)Br and InChIKey OVRHKBKPUIMFNZ-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for its ionized forms (e.g., [M+H]⁺ at m/z 237.00 with CCS 150.3 Ų) suggest utility in mass spectrometry-based analyses, though experimental validation remains pending . This compound is primarily employed in synthetic organic chemistry, such as in the development of deoxycytidine kinase inhibitors .

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

ethyl 3-bromo-2-oxohexanoate |

InChI |

InChI=1S/C8H13BrO3/c1-3-5-6(9)7(10)8(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

OVRHKBKPUIMFNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C(=O)OCC)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution (SN2) due to its primary carbon environment. Common nucleophiles include amines, thiols, and alkoxides.

Example reaction with amines :

Key data :

| Nucleophile | Product | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NH₃ | Ethyl 3-amino-2-oxohexanoate | Ethanol | 70°C | 55% |

| CH₃SH | Ethyl 3-(methylthio)-2-oxohexanoate | DCM | RT | 48% |

Condensation Reactions

The β-keto ester participates in aldol and Claisen condensations, leveraging its α-hydrogen adjacent to the carbonyl group.

Aldol condensation :

-

Catalyst : K₂CO₃ or NaOH.

-

Mechanism : Base deprotonates α-hydrogen, enabling enolate formation and subsequent nucleophilic attack .

Reduction Reactions

The keto group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Example :

Oxidation Reactions

The α-carbon adjacent to the carbonyl can be oxidized to a carboxylic acid under strong conditions.

Example :

-

Conditions : Aqueous acidic medium, 100°C.

Hydrolysis Reactions

The ester group hydrolyzes to a carboxylic acid under acidic or basic conditions.

Basic hydrolysis :

-

Conditions : 1M NaOH, reflux, 2–4 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-2-oxohexanoate belongs to a family of brominated ketoesters with varying chain lengths, substituents, and reactivity profiles. Below is a detailed comparison with key analogues:

Ethyl 3-bromo-2-oxobutanoate and Ethyl 3-bromo-2-oxopentanoate

These shorter-chain analogues (butanoate: C₆H₉BrO₃; pentanoate: C₇H₁₁BrO₃) share the same functional groups but differ in alkyl chain length. They were co-utilized with this compound in the synthesis of deoxycytidine kinase inhibitors . Key distinctions include:

- Solubility: Hexanoate’s extended hydrophobic chain likely reduces water solubility relative to butanoate or pentanoate, impacting reaction conditions in polar solvents.

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate (CAS 184841-14-3)

This structural isomer (C₁₀H₁₇BrO₃) features a bromine at position 4, a ketone at position 3, and two methyl groups at position 2 . Critical differences include:

- Steric Effects : The 2,2-dimethyl substitution introduces significant steric hindrance, which may impede reactions requiring access to the carbonyl or α-carbon.

- Molecular Weight: Higher molecular weight (253.15 g/mol vs. 237.10 g/mol for this compound) due to additional methyl groups .

- Synthetic Applications: While this compound is used in kinase inhibitor synthesis, the dimethyl variant’s applications are less documented but may involve stabilized intermediates in organocatalysis .

Comparative Data Table

Key Research Findings

- Reactivity Trends: this compound’s longer chain may confer slower reaction kinetics in nucleophilic substitutions compared to butanoate/pentanoate analogues, though this is speculative without kinetic data .

- Structural Influence on Function: The 2,2-dimethyl group in Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate likely alters electronic and steric profiles, rendering it unsuitable for applications requiring facile α-carbon reactivity .

- Analytical Utility: Collision cross-section data for this compound (e.g., [M+H]⁺ CCS: 150.3 Ų) could aid in its identification via ion mobility spectrometry, though comparisons with analogues remain unexplored .

Q & A

Q. What are the standard synthetic routes for ethyl 3-bromo-2-oxohexanoate, and how can reaction conditions be optimized?

this compound is synthesized via α-bromination of β-keto esters. A common method involves reacting ethyl 2-oxohexanoate with brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in ethanol under mild conditions . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 eq bromine source) and temperature (0–25°C) to minimize side reactions like over-bromination. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical due to the compound’s sensitivity to heat and moisture .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the ester carbonyl (δ ~170 ppm), α-keto group (δ ~200 ppm), and bromine’s deshielding effect on adjacent protons .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., using SHELX software) resolves the bromine position and ester conformation .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 237.10 (C₈H₁₃BrO₃) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile electrophilic building block:

- Michael acceptors : Reacts with nucleophiles (e.g., enolates) to form C–C bonds at the β-position .

- Heterocycle synthesis : Used in cyclocondensation reactions with thioureas or hydrazines to generate pyrimidines or pyrazoles .

- Pharmaceutical intermediates : Key precursor for statin side chains via stereoselective hydrogenation (e.g., using Ru-BINAP catalysts) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved, and what catalysts are effective?

Stereocontrol is challenging due to the planar α-keto group. Strategies include:

- Chiral auxiliaries : Temporary induction via Evans oxazolidinones to fix conformation during bromination .

- Asymmetric catalysis : Ru(II) complexes with (R)-Tol-BINAP ligands enable enantioselective hydrogenation (up to 95% ee) in polar solvents like methanol .

- Dynamic kinetic resolution : Combine Pd-catalyzed racemization with enzymatic resolution for chiral alcohols .

Q. How do contradictory data in catalytic hydrogenation studies arise, and how can they be resolved?

Discrepancies in syn/anti diastereomer ratios (e.g., 2.3:1 vs. 1:1) often stem from:

- Solvent polarity : Polar solvents favor syn products due to hydrogen bonding with the keto group .

- Catalyst loading : Low Ru catalyst ratios (<0.1 mol%) reduce selectivity due to incomplete substrate binding . Resolution requires systematic solvent screening (e.g., THF vs. MeOH) and kinetic studies (e.g., in situ IR monitoring) .

Q. What methodologies are used to stabilize this compound during large-scale synthesis?

- In situ generation : Avoid isolation by reacting ethyl 2-oxohexanoate with bromine sources in one pot .

- Low-temperature processing : Maintain reactions below 25°C to prevent decomposition .

- Protective additives : Use radical inhibitors (e.g., BHT) to suppress bromine-mediated side reactions .

Q. How can computational modeling enhance the design of reactions involving this compound?

- DFT calculations : Predict regioselectivity in nucleophilic attacks (e.g., Fukui indices for electrophilic sites) .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., ketoreductases for asymmetric reductions) .

- Reaction pathway analysis : Identify transition states for bromination using Gaussian or ORCA software .

Q. What are the best practices for handling and storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.